molecular formula C11H8N2O3 B3029015 4-(4-Nitrophenoxy)pyridine CAS No. 4783-83-9

4-(4-Nitrophenoxy)pyridine

Cat. No.: B3029015
CAS No.: 4783-83-9
M. Wt: 216.19
InChI Key: WNLPFSUCTGPURU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3. It is a yellow crystalline solid that is commonly used in organic synthesis, pharmaceutical research, and as a ligand in coordination chemistry . The compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Nitrophenoxy)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 4-nitrophenol. The process typically includes the nitration of pyridine using dilute sulfuric acid or nitric acid to produce 4-nitropyridine. This intermediate is then reacted with a base to introduce the phenoxy group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-aminophenoxy)pyridine, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(4-Nitrophenoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The nitro group and the phenoxy group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-(4-Nitrophenoxy)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the nitro group, phenoxy group, and pyridine ring, which confer distinct chemical properties and reactivity .

Biological Activity

4-(4-Nitrophenoxy)pyridine is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₈N₂O₃
  • Molecular Weight : 220.19 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a nitrophenoxy group, which contributes to its reactivity and biological properties. The nitro group can undergo reduction to an amino group, allowing for further chemical modifications that enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, particularly in pathogens.
  • Interaction with Cellular Targets : Its structure allows for interactions with DNA and proteins, potentially disrupting cellular functions.
  • Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may protect cells from oxidative damage .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological research in treating infections .

Antiviral Potential

Preliminary studies suggest that the compound may possess antiviral properties. It has been investigated for its effectiveness against certain viral infections, although more research is needed to establish its full potential in this area .

Antioxidant Properties

The compound has demonstrated the ability to scavenge free radicals. This antioxidant activity contributes to its potential therapeutic applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition against various bacterial strains with MIC values indicating strong efficacy.
Antiviral Investigation Showed preliminary effectiveness against specific viral targets, warranting further exploration.
Antioxidant Study Confirmed the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as:

  • 4-(4-Aminophenoxy)pyridine
  • 4-(4-Methoxyphenoxy)pyridine
  • 4-(4-Chlorophenoxy)pyridine

These compounds share structural similarities but differ in their biological activities due to variations in functional groups and their ability to interact with biological targets .

Properties

IUPAC Name

4-(4-nitrophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLPFSUCTGPURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659427
Record name 4-(4-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4783-83-9
Record name 4-(4-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxypyridine (4.42 g, 45.8 mmol) and 1-fluoro-4-nitrobenzene (4.89 mL, 45.8 mmol) in anhydrous DMF (50 mL) was added anhydrous K2CO3 (13.0 g, 91.6 mmol) in one portion. The mixture was heated at the reflux temperature with stirring for 24 h, cooled to room temperature and poured in water (300 mL). The solid that separated was filtered, washed with water and dried well under high vacuum to yield 8.9 g (90%) of desired product, 4-(4-pyridinyloxy)-1-nitrobenzene. 1H NMR (CDCl3, 300 MHz): δ 8.36 (d, 2H, J=9.0 Hz), 8.11 (d, 2H, J=8.1 Hz), 7.83 (d, 2H, J=9.0 Hz), 6.27 (d, 2H, J=7.8 Hz); LCMS (m/z): 217 (MH+).
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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